molecular formula C14H18F3N3S B11470064 5-(Butan-2-yl)-1-[3-(trifluoromethyl)phenyl]-1,3,5-triazinane-2-thione

5-(Butan-2-yl)-1-[3-(trifluoromethyl)phenyl]-1,3,5-triazinane-2-thione

Cat. No.: B11470064
M. Wt: 317.38 g/mol
InChI Key: IEVNXCJTYBODQO-UHFFFAOYSA-N
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Description

5-(Butan-2-yl)-1-[3-(trifluoromethyl)phenyl]-1,3,5-triazinane-2-thione: is a fascinating compound with a complex structure. Let’s break it down:

    Core Structure: The compound consists of a triazine ring (a six-membered ring containing three nitrogen atoms) fused with a thione (sulfur) group.

Preparation Methods

Synthetic Routes:

Industrial Production:

Chemical Reactions Analysis

    Reactivity: Due to its unique structure, this compound likely undergoes various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions: These would depend on the specific reaction. For example, oxidative conditions might involve peroxides or metal catalysts, while reduction could use hydrides.

    Major Products: Without experimental data, we can’t pinpoint exact products. exploring potential glycosylation products (similar to the related compound) could be intriguing.

Scientific Research Applications

    Biology: Studying its interactions with biomolecules.

    Medicine: Exploring its pharmacological properties.

    Industry: Considering its use as a building block for novel materials.

Mechanism of Action

    Targets: We’d need further research, but potential molecular targets could include enzymes, receptors, or cellular pathways.

    Pathways: Understanding how this compound affects biological processes would require detailed studies.

Comparison with Similar Compounds

    Uniqueness: Highlighting its distinct features compared to other triazine derivatives would be valuable.

    Similar Compounds: Unfortunately, I don’t have a specific list of similar compounds for direct comparison.

Properties

Molecular Formula

C14H18F3N3S

Molecular Weight

317.38 g/mol

IUPAC Name

5-butan-2-yl-1-[3-(trifluoromethyl)phenyl]-1,3,5-triazinane-2-thione

InChI

InChI=1S/C14H18F3N3S/c1-3-10(2)19-8-18-13(21)20(9-19)12-6-4-5-11(7-12)14(15,16)17/h4-7,10H,3,8-9H2,1-2H3,(H,18,21)

InChI Key

IEVNXCJTYBODQO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1CNC(=S)N(C1)C2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

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